molecular formula C11H18O3Si B095329 tris(allyloxy)(vinyl)silane CAS No. 17988-31-7

tris(allyloxy)(vinyl)silane

Cat. No.: B095329
CAS No.: 17988-31-7
M. Wt: 226.34 g/mol
InChI Key: QGBISTZTHSLEDF-UHFFFAOYSA-N
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Description

tris(allyloxy)(vinyl)silane is an organosilicon compound with the molecular formula C11H18O3Si. This compound is characterized by the presence of an ethenyl group attached to a silicon atom, which is further bonded to three prop-2-en-1-yloxy groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(allyloxy)(vinyl)silane typically involves the reaction of vinyltrichlorosilane with allyl alcohol under controlled conditions. The reaction proceeds as follows:

Vinyltrichlorosilane+3Allyl alcoholThis compound+3HCl\text{Vinyltrichlorosilane} + 3 \text{Allyl alcohol} \rightarrow \text{this compound} + 3 \text{HCl} Vinyltrichlorosilane+3Allyl alcohol→this compound+3HCl

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tris(allyloxy)(vinyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Ethyl[tris(prop-2-en-1-yloxy)]silane.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

tris(allyloxy)(vinyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tris(allyloxy)(vinyl)silane involves its ability to form strong covalent bonds with various substrates. The ethenyl group can undergo polymerization reactions, while the prop-2-en-1-yloxy groups provide flexibility and reactivity. These properties make it an effective cross-linking agent in polymer chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

    Vinyltriisopropenoxysilane: Similar structure but with isopropenoxy groups instead of prop-2-en-1-yloxy groups.

    Tri(allyloxy)vinylsilane: Contains allyloxy groups instead of prop-2-en-1-yloxy groups.

Uniqueness

tris(allyloxy)(vinyl)silane is unique due to its specific combination of ethenyl and prop-2-en-1-yloxy groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

17988-31-7

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

ethenyl-tris(prop-2-enoxy)silane

InChI

InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2

InChI Key

QGBISTZTHSLEDF-UHFFFAOYSA-N

SMILES

C=CCO[Si](C=C)(OCC=C)OCC=C

Canonical SMILES

C=CCO[Si](C=C)(OCC=C)OCC=C

Key on ui other cas no.

17988-31-7

Pictograms

Irritant

Synonyms

TRIALLYLOXYVINYLSILANE

Origin of Product

United States

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